Ethyl 3-bromo-4-ethoxybenzoate
CAS No.: 875846-59-6
Cat. No.: VC21285833
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875846-59-6 |
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Molecular Formula | C11H13BrO3 |
Molecular Weight | 273.12 g/mol |
IUPAC Name | ethyl 3-bromo-4-ethoxybenzoate |
Standard InChI | InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
Standard InChI Key | YXYDMAQNGIXRBA-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C(=O)OCC)Br |
Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)OCC)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 3-bromo-4-ethoxybenzoate consists of a benzene ring substituted with a bromine atom at the 3-position, an ethoxy group at the 4-position, and an ethyl ester group. The molecular formula is C11H13BrO3, representing the combination of carbon atoms from the aromatic ring, ethoxy group, and ethyl ester functionality, along with the bromine atom.
Physical and Chemical Properties
Based on analysis of comparable compounds, the following properties can be reasonably anticipated for Ethyl 3-bromo-4-ethoxybenzoate:
Property | Expected Value |
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Molecular Weight | ~273 g/mol |
Physical State | Likely a colorless to pale yellow oil or crystalline solid |
Solubility | Likely soluble in organic solvents (ethanol, ethyl acetate, DMF); poorly soluble in water |
LogP | Approximately 3.0-3.5 (indicating moderate lipophilicity) |
Melting Point | Expected in the range of 40-80°C |
Boiling Point | Expected >250°C at atmospheric pressure |
These estimated properties are based on the known characteristics of similar brominated and ethoxy-substituted benzoate esters . The presence of both the bromine atom and ethoxy group significantly influences the compound's physicochemical properties, with the bromine contributing to increased molecular weight and the ethoxy group affecting solubility and polarity.
Synthetic Methods
General Synthetic Approaches
The synthesis of Ethyl 3-bromo-4-ethoxybenzoate can likely be achieved through several routes, drawing parallels from the synthesis of similar compounds:
Bromination of 4-ethoxybenzoic Acid Ethyl Ester
A direct approach would involve selective bromination of 4-ethoxybenzoic acid ethyl ester at the 3-position using an appropriate brominating agent. This approach would require careful control of reaction conditions to ensure regioselectivity.
Ethoxylation of Ethyl 3-bromo-4-hydroxybenzoate
An alternative route might involve the ethoxylation of Ethyl 3-bromo-4-hydroxybenzoate through an alkylation reaction using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.
Detailed Synthetic Procedure
By analogy with the synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate, a reaction procedure might involve:
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Preparation of a solution of the appropriate precursor in a mixture of ethanol and DMF
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Addition of sodium ethoxide at controlled temperature (0°C)
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Gradual warming to room temperature and stirring for approximately 16 hours
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Evaporation of ethanol under reduced pressure
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Addition of ethyl acetate to the residue followed by washing with water and brine
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Drying over sodium sulfate and concentration
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Purification by column chromatography using hexanes/ethyl acetate as eluant
The expected yield for such a synthesis could be in the range of 80-85% based on similar reactions reported for related compounds .
Chemical Reactions and Applications
Reactivity Profile
Ethyl 3-bromo-4-ethoxybenzoate possesses several reactive sites that make it useful in organic synthesis:
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The bromine atom at the 3-position serves as a handle for various cross-coupling reactions (Suzuki, Sonogashira, Heck)
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The ethyl ester group can undergo hydrolysis, transesterification, or reduction
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The ethoxy group can potentially be cleaved under specific conditions
Nucleophilic Substitution Reactions
The bromine at the 3-position can undergo nucleophilic aromatic substitution with various nucleophiles, similar to reactions observed with other brominated aromatic compounds. These reactions typically require activating conditions such as elevated temperatures or catalysts.
Hydrolysis of the Ester Group
The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions, providing access to 3-bromo-4-ethoxybenzoic acid as a valuable intermediate.
Cross-Coupling Reactions
The aromatic bromine substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 3-position.
Applications in Synthesis
Ethyl 3-bromo-4-ethoxybenzoate likely serves as a valuable building block in the synthesis of:
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Pharmaceutical intermediates
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Agrochemical precursors
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Materials science compounds
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Specialty chemicals for research purposes
Biological Activity and Applications
Activity | Potential | Notes |
---|---|---|
Antimicrobial | Moderate | Compounds with similar structural features have shown activity against certain Gram-positive bacteria |
Enzyme Inhibition | Possible | Brominated benzoates have been studied as enzyme inhibitors in various biological systems |
Anti-inflammatory | Investigational | Some substituted benzoates exhibit anti-inflammatory properties |
Pharmaceutical Applications
As a synthetic intermediate, Ethyl 3-bromo-4-ethoxybenzoate could potentially be involved in the preparation of:
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Receptor-targeting drugs
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Enzyme inhibitors
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Anti-inflammatory agents
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Specialty diagnostic reagents
The specific positioning of the bromine and ethoxy groups creates a unique electronic distribution and molecular shape that could be exploited in drug design for targeting specific receptors or enzymes.
Analytical Characterization
NMR Spectroscopy
The expected proton NMR spectrum of Ethyl 3-bromo-4-ethoxybenzoate would likely show:
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Aromatic protons in the region of δ 7.0-8.2 ppm
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Ethoxy CH2 quartet at approximately δ 4.0-4.2 ppm
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Ethoxy CH3 triplet at approximately δ 1.4-1.5 ppm
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Ethyl ester CH2 quartet at approximately δ 4.3-4.4 ppm
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Ethyl ester CH3 triplet at approximately δ 1.3-1.4 ppm
The carbon-13 NMR would display signals for the carbonyl carbon at approximately δ 165-170 ppm, aromatic carbons between δ 110-160 ppm, and alkyl carbons below δ 70 ppm .
Mass Spectrometry
In mass spectrometry, Ethyl 3-bromo-4-ethoxybenzoate would be expected to show:
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Molecular ion peaks at m/z 272 and 274 (due to the isotope pattern of bromine)
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Fragment ions corresponding to loss of ethoxy group, ethyl ester group, and combinations thereof
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Characteristic fragmentation pattern for the substituted benzoate structure
Chromatographic Analysis
For high-performance liquid chromatography (HPLC) analysis, a C18 reversed-phase column with a gradient of acetonitrile and water would likely be suitable for the separation and quantification of Ethyl 3-bromo-4-ethoxybenzoate. UV detection at 254 nm would be appropriate due to the aromatic nature of the compound.
Comparison with Similar Compounds
Structural Analogues
Compound | Structural Difference | Key Property Differences |
---|---|---|
Ethyl 3-bromo-4-methylbenzoate | Methyl instead of ethoxy at 4-position | Lower polarity, different electronic properties |
Ethyl 3-bromo-4-methoxybenzoate | Methoxy instead of ethoxy at 4-position | Slightly increased hydrophilicity, smaller size |
Ethyl 3-bromo-4-(trifluoromethyl)benzoate | Trifluoromethyl instead of ethoxy | Increased lipophilicity, electron-withdrawing character |
Ethyl 4-bromo-3-(bromomethyl)benzoate | Different substitution pattern | Higher reactivity, different chemical behavior |
These structural differences result in distinct physicochemical properties that affect solubility, reactivity, and potential biological activities . The position and nature of substituents on the aromatic ring significantly influence the electronic distribution and consequently the chemical behavior of these compounds.
Structure-Property Relationships
The 4-ethoxy group in Ethyl 3-bromo-4-ethoxybenzoate likely contributes to:
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Increased electron density on the aromatic ring compared to alkyl or halogen substituents
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Potential hydrogen bond acceptor capacity through the oxygen atom
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Moderate increase in lipophilicity compared to hydroxyl or methoxy groups
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Steric hindrance affecting reactions at adjacent positions
Meanwhile, the 3-bromo substituent provides:
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A reactive site for further functionalization
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Electronic withdrawing effects via induction and resonance
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Increased molecular weight and lipophilicity
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Distinctive spectroscopic properties due to the heavy atom effect
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